Neurokinin A(4-10)

NK2 receptor radioligand binding pharmacology

Neurokinin A(4-10) (CAS 97559-35-8) is the minimal active fragment of neurokinin A, retaining full NK2 receptor agonism while eliminating N-terminal interference. This heptapeptide (DSFVGLM-NH2) is the essential parent scaffold for SAR-driven development of selective NK2 agonists such as [β‑Ala8]‑NKA(4‑10) and MDL 28,564. Unlike full-length NKA, it provides cleaner NK2 activation in gastrointestinal, respiratory, and genitourinary smooth muscle assays. Procure this peptide for receptor binding studies, cAMP accumulation assays, tissue bath pharmacology, and as a baseline reference for novel NK2 ligand screening.

Molecular Formula C34H54N8O10S
Molecular Weight 766.9 g/mol
CAS No. 97559-35-8
Cat. No. B549788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeurokinin A(4-10)
CAS97559-35-8
Synonymsneurokinin A(4-10)
NKA-(4-10)
Molecular FormulaC34H54N8O10S
Molecular Weight766.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C34H54N8O10S/c1-18(2)13-23(31(49)39-22(29(36)47)11-12-53-5)38-26(44)16-37-34(52)28(19(3)4)42-32(50)24(14-20-9-7-6-8-10-20)40-33(51)25(17-43)41-30(48)21(35)15-27(45)46/h6-10,18-19,21-25,28,43H,11-17,35H2,1-5H3,(H2,36,47)(H,37,52)(H,38,44)(H,39,49)(H,40,51)(H,41,48)(H,42,50)(H,45,46)/t21-,22-,23-,24-,25-,28-/m0/s1
InChIKeyYLVSTHFZZCHRCL-ORUZXOCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neurokinin A(4-10) (CAS 97559-35-8) for NK2 Receptor Research: A Core Pharmacological Tool


Neurokinin A(4-10) (NKA(4-10)), a heptapeptide with the CAS number 97559-35-8, is a truncated fragment of the endogenous tachykinin neurokinin A [1]. It functions as a potent and selective agonist for the tachykinin NK2 receptor, mediating effects such as smooth muscle contraction in the human colon and airway tissues [2]. Its primary utility lies in pharmacological research for characterizing NK2 receptor-mediated pathways, distinguishing it from the full-length peptide and other non-selective tachykinin receptor ligands [3].

Why Substituting Neurokinin A(4-10) with Other NK2 Agonists Fails in Critical Assays


Generic substitution with other NK2 receptor agonists is not scientifically justified due to marked differences in receptor affinity, functional potency, and selectivity profiles. Even within the same peptide class, subtle structural modifications can drastically alter pharmacological behavior, leading to inconsistent or non-comparable experimental results. For instance, a single amino acid substitution in NKA(4-10) can change functional potency by up to 8-fold [1]. Similarly, different NK2 agonists exhibit varying potencies in the same assay system, with EC50 values differing by orders of magnitude [2]. These quantitative disparities underscore the need for precise compound selection to ensure experimental validity and reproducibility.

Quantitative Differentiation: Neurokinin A(4-10) vs. Closest Analogs in Key Assays


Receptor Binding Affinity vs. [βAla8]-NKA(4-10) and GR 64349 in CHO-hNK2R Cells

In competition binding experiments using [125I]NKA on CHO cells stably expressing the human NK2 receptor, NKA(4-10) exhibits a Ki of 3.4 ± 0.9 nM. This is 6.2-fold higher affinity than [βAla8]NKA(4-10) (Ki = 21 ± 8 nM) and 3.5-fold higher than the synthetic agonist GR 64349 (Ki = 12 ± 3 nM) [1].

NK2 receptor radioligand binding pharmacology

Functional Potency vs. [βAla8]-NKA(4-10) and Substance P in IP3 Accumulation Assays

In functional assays measuring IP3 accumulation in CHO-hNK2R cells, NKA(4-10) displays an EC50 of 68 ± 18 nM. This is 6.5-fold more potent than the selective NK2 agonist [βAla8]NKA(4-10) (EC50 = 445 ± 78 nM) and 47-fold more potent than the non-selective NK1/NK2 agonist Substance P (EC50 = 3197 ± 669 nM) [1].

NK2 receptor second messenger functional assay

Functional Potency Modulation by Single Amino Acid Substitutions

Structure-activity relationship (SAR) studies reveal that single amino acid substitutions can dramatically alter the functional potency of NKA(4-10) at the human NK2 receptor. In human colonic circular muscle contractility assays, substitution of Ser5 with Lys enhances functional potency 8-fold compared to the parent NKA(4-10) peptide [1]. Conversely, substitution of Ser5 with Arg yields an analog with similar potency but significantly reduced efficacy (Emax) [1].

NK2 receptor SAR functional assay

Contrasting Functional Profiles of NK2 Receptor Antagonists with NKA(4-10) as the Core Template

The NKA(4-10) sequence serves as the core template for developing selective NK2 receptor antagonists like MEN 10207. This antagonist, derived from NKA(4-10), exhibits high affinity and selectivity for the NK2 receptor, with pA2 values of 5.2, 7.9, and 4.9 for NK1, NK2, and NK3 receptors, respectively [1]. Its antagonist activity is critically dependent on the presence of three D-Trp residues, which replace residues naturally occurring in the NKA(4-10) sequence [2]. Other NK2 antagonists like L-659877 and R396 show varying affinities and can differentiate between NK2 receptor subtypes (e.g., NK2A vs. NK2B) in different tissues, highlighting that the core NKA(4-10) scaffold is a key determinant of receptor interaction [3].

NK2 receptor antagonist pharmacology

Potent Spasmogenic Activity in Human Colon Circular Muscle

Neurokinin A(4-10) and its parent peptide, NKA, are potent spasmogens of human colon circular muscle, an action mediated exclusively via tachykinin NK2 receptors [1]. The peptide's functional potency in this tissue has been extensively characterized, establishing a robust and physiologically relevant assay system for evaluating NK2 receptor function [1].

NK2 receptor smooth muscle contractility

Key Research and Industrial Applications for Neurokinin A(4-10)


NK2 Receptor Binding and Functional Assays in Drug Discovery

Employ NKA(4-10) as a high-affinity agonist for NK2 receptor binding assays (Ki = 3.4 nM) [1] and functional assays (EC50 = 68 nM for IP3 accumulation) [1]. Its superior potency over analogs like [βAla8]NKA(4-10) makes it ideal for primary screening and hit validation in NK2-targeted drug discovery programs.

Structure-Activity Relationship (SAR) Studies for Tachykinin Peptides

Use NKA(4-10) as the benchmark peptide for designing and testing novel NK2 receptor ligands. Its well-characterized SAR, particularly the impact of substitutions at positions 5 and 9 on functional potency and efficacy, provides a rational basis for lead optimization [2].

Characterization of NK2 Receptor Subtypes in Native Tissues

Utilize NKA(4-10) in contractility studies of human colon circular muscle to explore the functional role of NK2 receptors in gastrointestinal motility and to evaluate the efficacy and subtype selectivity of novel NK2 antagonists [2].

In Vivo Models of NK2-Mediated Pathophysiology

Apply NKA(4-10) in vivo to induce NK2 receptor-mediated responses such as bronchospasm and bladder contraction [3]. This allows for the preclinical evaluation of NK2 antagonists and the study of neurokinin signaling in airway hyperresponsiveness and urinary function.

Technical Documentation Hub

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